(1-Chloro-1-methylethyl)benzene
CAS No.: 934-53-2
Cat. No.: VC3695646
Molecular Formula: C9H11Cl
Molecular Weight: 154.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 934-53-2 |
---|---|
Molecular Formula | C9H11Cl |
Molecular Weight | 154.63 g/mol |
IUPAC Name | 2-chloropropan-2-ylbenzene |
Standard InChI | InChI=1S/C9H11Cl/c1-9(2,10)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Standard InChI Key | KPJKMUJJFXZGAX-UHFFFAOYSA-N |
SMILES | CC(C)(C1=CC=CC=C1)Cl |
Canonical SMILES | CC(C)(C1=CC=CC=C1)Cl |
Introduction
Identifier | Value |
---|---|
CAS Number | 934-53-2 |
Molecular Formula | C₉H₁₁Cl |
Molecular Weight | 154.637 g/mol |
InChI Key | KPJKMUJJFXZGAX-UHFFFAOYSA-N |
Table 1: Primary identification parameters of (1-Chloro-1-methylethyl)benzene
Physical and Chemical Properties
Structural Information
(1-Chloro-1-methylethyl)benzene has a distinctive molecular structure represented by various notation systems in computational and structural chemistry:
Structural Notation | Representation |
---|---|
InChI | InChI=1S/C9H11Cl/c1-9(2,10)8-6-4-3-5-7-8/h3-7H,1-2H3 |
SMILES | CC(C)(Cl)c1ccccc1 |
Table 2: Structural notation representations of (1-Chloro-1-methylethyl)benzene
The molecule consists of a benzene ring (C₆H₅-) attached to a carbon center that is bonded to two methyl groups (-CH₃) and one chlorine atom. This arrangement creates a tertiary carbon center that significantly influences the compound's chemical behavior, particularly its tendency to form carbocations under specific conditions .
Physical Properties
The physical characteristics of (1-Chloro-1-methylethyl)benzene are crucial for understanding its behavior in various chemical environments and applications:
Property | Value | Unit | Method/Source |
---|---|---|---|
LogP | 3.64 | - | SIELC Technologies |
LogP (alternative calculation) | 3.161 | - | Crippen Method |
Log10 Water Solubility | -3.01 | - | Crippen Method |
McGowan Volume | 126.150 | ml/mol | McGowan Method |
Boiling Point | 466.20 | K | Joback Method |
Freezing Point | 249.95 | K | Joback Method |
Critical Temperature | 694.75 | K | Joback Method |
Critical Pressure | 3195.54 | kPa | Joback Method |
Critical Volume | 0.469 | m³/kmol | Joback Method |
Table 3: Physical properties of (1-Chloro-1-methylethyl)benzene
The compound's relatively high LogP value indicates strong lipophilicity, explaining its poor water solubility but good solubility in organic solvents. This property makes it particularly suitable for applications in organic synthesis and chromatographic applications .
Thermodynamic Properties
The thermodynamic parameters of (1-Chloro-1-methylethyl)benzene provide insights into its energetic behavior in chemical reactions:
Property | Value | Unit | Method/Source |
---|---|---|---|
Gibbs Free Energy of Formation (gf) | 128.22 | kJ/mol | Joback Method |
Enthalpy of Formation (hf) | -17.05 | kJ/mol | Joback Method |
Enthalpy of Formation (liquid) | -76.00 ± 3.00 | kJ/mol | NIST Webbook |
Enthalpy of Fusion (hfus) | 9.89 | kJ/mol | Joback Method |
Enthalpy of Vaporization (hvap) | 54.70 | kJ/mol | NIST Webbook |
Heat Capacity (gas phase) | 245.35 | J/mol×K | Joback Method |
Table 4: Thermodynamic properties of (1-Chloro-1-methylethyl)benzene
Chemical Reactivity
Ionization Reactions
One of the most significant aspects of (1-Chloro-1-methylethyl)benzene's chemical behavior is its ability to undergo ionization to form carbocations. Studies using stopped-flow UV-visible and ¹H NMR spectroscopy have provided detailed insights into this process:
Reaction Parameter | Observation | Conditions |
---|---|---|
Ionization Product | Cumyl cation (λmax = 330 nm) | With boron trichloride in methylene chloride |
Stability | Stable at low temperature | <-60°C with tetrachloroborate anion |
Room Temperature Behavior | Dehydrochlorination | Forming α-methylstyrene |
Secondary Reaction | Formation of dimeric/oligomeric cation | λmax = 348 nm, followed by cyclization to indanic derivatives |
Table 5: Ionization behavior of (1-Chloro-1-methylethyl)benzene
Reaction Thermochemistry
Reaction thermochemistry data provides quantitative insights into the energetics of (1-Chloro-1-methylethyl)benzene's chemical transformations:
Reaction | ΔrH° (kJ/mol) | Conditions | Reference |
---|---|---|---|
HCl + C₉H₁₀ = C₉H₁₁Cl | -36.8 ± 1.9 | Liquid phase; solvent: Methylene chloride; Hydrochlorination | Arnett and Pienta, 1980 |
HCl + C₉H₁₀ = C₉H₁₁Cl | -51.9 ± 4.6 | Liquid phase; Hydrochlorination | Nesterova, Kovzel, et al., 1977 |
Table 6: Reaction thermochemistry data for (1-Chloro-1-methylethyl)benzene formation
The negative enthalpy values for the hydrochlorination reaction indicate that the formation of (1-Chloro-1-methylethyl)benzene from hydrogen chloride and the corresponding alkene (C₉H₁₀, presumably α-methylstyrene) is exothermic. The difference in values between the two studies may be attributed to different experimental conditions and measurement techniques .
Analytical Methods and Applications
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) provides an effective method for analyzing (1-Chloro-1-methylethyl)benzene:
Parameter | Specification |
---|---|
Column Type | Newcrom R1 (reverse phase) |
Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid |
MS-Compatible Alternative | Replace phosphoric acid with formic acid |
Column Particle Size Options | 3 μm for fast UPLC applications |
Application Versatility | Scalable for isolation of impurities in preparative separation |
Additional Applications | Suitable for pharmacokinetics |
Table 7: HPLC analysis parameters for (1-Chloro-1-methylethyl)benzene
The reverse phase HPLC method described offers simple conditions for the analysis of (1-Chloro-1-methylethyl)benzene. The method's versatility allows it to be adapted for various applications, including preparative separations and pharmacokinetic studies .
Spectroscopic Analysis
Spectroscopic techniques provide valuable tools for the characterization and study of (1-Chloro-1-methylethyl)benzene:
Spectroscopic Method | Application/Information |
---|---|
UV-Visible Spectroscopy | Detection of cumyl cation (λmax = 330 nm) during ionization studies |
¹H NMR Spectroscopy | Analysis of ionization processes and reaction mechanisms |
IR Spectroscopy | Structural characterization (spectrum available in the NIST WebBook) |
Table 8: Spectroscopic methods applied to (1-Chloro-1-methylethyl)benzene analysis
These spectroscopic techniques have been instrumental in elucidating the chemical behavior of (1-Chloro-1-methylethyl)benzene, particularly its ionization mechanisms and reactions with various reagents .
Research Applications
(1-Chloro-1-methylethyl)benzene has been utilized in various research contexts, demonstrating its significance in chemical studies:
Research Area | Application/Contribution |
---|---|
Carbocationic Polymerization | Model compound for studying initiation mechanisms |
Reaction Kinetics | Investigation of ionization rates and equilibria |
Organic Synthesis | Intermediate in the synthesis of various compounds |
Analytical Chemistry | Development of separation and analysis methods |
Table 9: Research applications of (1-Chloro-1-methylethyl)benzene
The compound has been particularly valuable in studies of carbocationic polymerization mechanisms, where its ability to form relatively stable carbocations under controlled conditions makes it an ideal model compound .
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